5H-Cyclopenta[b]pyridine-5,6,7-trione
Description
Overview of Fused Pyridine (B92270) Systems in Advanced Organic Synthesis
Fused pyridine systems, where a pyridine ring is annulated with another ring, are of paramount importance in organic chemistry. nih.gov These scaffolds are integral to a vast number of pharmaceuticals, agrochemicals, and functional materials. The fusion of a pyridine ring to other carbocyclic or heterocyclic systems creates a more rigid, planar structure which can enhance interaction with biological targets. nih.gov This structural feature often leads to improved stability, diverse electronic properties, and significant biological activity. nih.gov
The synthesis of these fused systems is a major focus in organic chemistry, with numerous methods developed for their construction. Traditional approaches like the Hantzsch and Kröhnke syntheses have been supplemented by modern, greener methodologies employing nanocatalysts, ionic liquids, and microwave or ultrasound irradiation to improve efficiency and reduce environmental impact. The versatility of the pyridine ring, which can undergo both nucleophilic and electrophilic substitution, allows for extensive derivatization, making fused pyridines valuable templates in drug design and materials science.
Significance of Polyketone Moieties in Contemporary Chemical Synthesis and Structure
The term "polyketone" can refer to high-performance thermoplastic polymers or to smaller molecules containing multiple ketone functionalities. In the context of a molecule like 5H-Cyclopenta[b]pyridine-5,6,7-trione, the focus is on the vicinal tricarbonyl moiety. Such 1,2,3-tricarbonyl compounds are highly reactive due to the powerful electron-withdrawing effects of the adjacent carbonyl groups, which render the central carbonyl carbon exceptionally electrophilic. researchgate.net
This high reactivity makes them valuable, albeit often unstable, intermediates in organic synthesis. They readily react with weak nucleophiles such as water and alcohols. researchgate.net The chemistry of β-diketones (1,3-diketones), a related and more stable arrangement, is well-established. They are crucial building blocks for synthesizing heterocyclic compounds like pyrazoles and isoxazoles and serve as important chelating ligands for metals. ijpras.comnih.gov The keto-enol tautomerism characteristic of β-diketones is a key feature governing their reactivity and physical properties. mdpi.com Vicinal tricarbonyl systems are known to be key intermediates in the synthesis of complex natural products and can undergo unique transformations such as carbonyl-ene reactions and α-hydroxy-β-diketone rearrangements. bohrium.comnih.gov
Historical Context of Research on 6,7-Dihydro-5H-cyclopenta[b]pyridine and Related Analogue Systems
Research into the 5H-Cyclopenta[b]pyridine core often involves its more stable, reduced analogues, such as 6,7-Dihydro-5H-cyclopenta[b]pyridine. This specific compound, also known as 2,3-cyclopentenopyridine, has been a subject of interest primarily as a key building block in the synthesis of pharmaceuticals. researchgate.net Notably, it forms the structural skeleton of cefpirome, a fourth-generation cephalosporin (B10832234) antibiotic. chemicalbook.com This application has driven the development of various synthetic routes to access the dihydro-cyclopenta[b]pyridine core efficiently.
Methods for synthesizing this framework and its derivatives are diverse. Researchers have reported multicomponent condensation reactions, mdpi.com cyclocondensation reactions between diarylidenecyclopentanones and propanedinitrile, nih.gov and manganese-catalyzed oxidation of the methylene (B1212753) group adjacent to the pyridine ring to install a ketone at the 5-position, yielding 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org The development of these synthetic strategies highlights the compound's importance as a versatile intermediate for creating more complex molecules with potential biological activities, including recent investigations into their use as corrosion inhibitors. nih.gov
| Analogue System | Synthetic Approach | Key Reagents/Catalysts | Reference |
|---|---|---|---|
| 6,7-Dihydro-5H-cyclopenta[b]pyridine | Reaction of cyclopentanone (B42830) and propargylamine | Ionic Liquid (BMImBF4/BMImCuCl3) | researchgate.net |
| 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | Manganese-catalyzed oxidation | Mn(OTf)2, t-BuOOH | rsc.org |
| Substituted 6,7-Dihydro-5H-cyclopenta[b]pyridines | Cyclization of 1,5-dicarbonyls | Ammonium acetate | tandfonline.com |
| 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles | Cyclocondensation | 2,5-diarylidenecyclopentanone, propanedinitrile | nih.gov |
Current Academic Research Landscape of this compound and its Structural Analogues
Direct academic research focusing specifically on this compound is notably scarce in publicly available literature. The parent aromatic compound, 5H-Cyclopenta[b]pyridine, is documented, but its poly-oxidized trione (B1666649) derivative remains largely a subject of theoretical interest rather than extensive experimental investigation. nih.gov The high reactivity and potential instability of the vicinal tricarbonyl moiety likely present significant synthetic and handling challenges.
The current research landscape must therefore be inferred from studies on its constituent parts. Research on the 5H-Cyclopenta[b]pyridine framework continues, often exploring its derivatives for applications in medicinal chemistry and materials science. researchgate.nettandfonline.com Separately, the chemistry of vicinal tricarbonyl compounds is an active area of research, valued for their unique reactivity in constructing complex molecular architectures. bohrium.com These compounds are recognized as highly electrophilic and can participate in reactions that are not feasible for simpler ketones. researchgate.netnih.gov For instance, studies on compounds like ninhydrin (B49086), which contains a hydrated vicinal triketone system, demonstrate their rapid reaction kinetics with nucleophiles, a property that could be expected in this compound. nih.govacs.org Future research may involve the in situ generation of this trione as a transient intermediate for subsequent reactions or computational studies to predict its stability, spectral properties, and reaction pathways.
| Property | Predicted Characteristic | Basis of Prediction |
|---|---|---|
| Reactivity | Highly electrophilic, especially at C6 | Known reactivity of vicinal tricarbonyl compounds researchgate.netbohrium.com |
| Stability | Likely unstable, may exist as a hydrate (B1144303) in aqueous media | High reactivity of triketones; tendency of compounds like ninhydrin to hydrate nih.gov |
| Synthetic Utility | Potential as a reactive intermediate for complex heterocycle synthesis | Use of vicinal tricarbonyls in natural product synthesis bohrium.com |
| Spectroscopy | Complex IR spectrum with multiple C=O stretches; UV-Vis absorption influenced by extended conjugation | General properties of conjugated ketones and polyketones libretexts.org |
Structure
3D Structure
Properties
CAS No. |
831170-46-8 |
|---|---|
Molecular Formula |
C8H3NO3 |
Molecular Weight |
161.11 g/mol |
IUPAC Name |
cyclopenta[b]pyridine-5,6,7-trione |
InChI |
InChI=1S/C8H3NO3/c10-6-4-2-1-3-9-5(4)7(11)8(6)12/h1-3H |
InChI Key |
FQNJPGZYAKVTFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)C(=O)C2=O)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 5h Cyclopenta B Pyridine 5,6,7 Trione and Analogous Highly Oxidized Structures
Strategies for the Construction of the Cyclopenta[b]pyridine Skeleton Precursors
The creation of the foundational cyclopenta[b]pyridine framework is a critical first step. Various synthetic strategies have been developed to assemble this fused heterocyclic system, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclocondensation Approaches for 6,7-Dihydro-5H-cyclopenta[b]pyridine Derivatives
Cyclocondensation reactions represent a robust method for constructing the 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton. One effective approach involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile. nih.gov This reaction is typically facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and catalyst. nih.gov The process begins with a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone, followed by an intramolecular nucleophilic attack and subsequent cyclization to form the highly functionalized pyridine (B92270) ring. nih.gov This method is notable for its efficiency, often proceeding to completion within a couple of hours under reflux and yielding highly pure products in outstanding yields without the need for chromatographic purification. nih.gov
| Compound Name | Starting Materials | Catalyst/Reagent | Yield | Melting Point (°C) |
|---|---|---|---|---|
| 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2,5-bis(pyridin-2-ylmethylidene)cyclopentan-1-one, Propanedinitrile | Sodium Ethoxide | 77% | 149–151 |
| 2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2,5-bis(pyridin-2-ylmethylidene)cyclopentan-1-one, Propanedinitrile | Sodium Methoxide | - | - |
| 2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2,5-bis(pyridin-4-ylmethylidene)cyclopentan-1-one, Propanedinitrile | Sodium Methoxide | - | - |
| 7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile | 2,5-bis((2-methoxyphenyl)methylidene)cyclopentan-1-one, Propanedinitrile | Sodium Ethoxide | - | - |
Vilsmeier Cyclization Pathways in Heterocyclic Synthesis
The Vilsmeier-Haack reaction provides another powerful pathway for synthesizing cyclopenta[b]pyridine precursors. This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect an intramolecular cyclization. A practical route starts from commercially available cyclopentanone (B42830) and benzylamine. researchgate.net These are converted into an N-benzyl-N-cyclopentenylacetamide intermediate through nucleophilic addition and acetylization. researchgate.net This intermediate then undergoes Vilsmeier cyclization, where the Vilsmeier reagent facilitates the formation of the pyridine ring, typically yielding a 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine derivative. researchgate.net Subsequent dechlorination can then furnish the desired 6,7-dihydro-5H-cyclopenta[b]pyridine skeleton. researchgate.net The optimization of reaction conditions, such as temperature control during reagent addition and refluxing time, is crucial for achieving high yields. researchgate.net
Transition Metal-Catalyzed Routes to Cyclopenta[b]pyridine Frameworks
Transition metal catalysis offers modern and versatile methods for constructing fused heterocyclic frameworks. While specific examples for the direct synthesis of the parent 5H-Cyclopenta[b]pyridine are part of a broader field, general strategies such as iron-catalyzed [2+2+2] cycloadditions are prominent in the synthesis of substituted pyridines. This methodology involves the co-cyclization of alkynes and nitriles, which could be adapted to construct the pyridine ring onto a pre-existing cyclopentene (B43876) moiety. Furthermore, zirconium complexes featuring a cyclopenta[b]pyridine ligand have been synthesized and characterized, indicating the stability of this framework in organometallic chemistry and its potential as a building block in catalysis.
Approaches for Introducing the Trione (B1666649) Functionality within the Cyclopentane (B165970) Ring
Once the cyclopenta[b]pyridine skeleton is established, the next critical phase is the introduction of the three ketone functionalities into the cyclopentane ring. This requires selective and powerful oxidation methods.
Direct Oxidative Transformations of the CH₂ Adjacent to the Pyridine Moiety
The direct oxidation of the benzylic-like methylene (B1212753) (CH₂) group at the C5 position, adjacent to the pyridine ring, is a key transformation for introducing the first ketone group. A highly efficient and chemoselective method for this conversion has been developed using a manganese(II) triflate (Mn(OTf)₂) catalyst with tert-butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.orgrsc.org This reaction can be carried out in water at room temperature (25 °C), affording 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues in high yields. rsc.orgrsc.org The simplicity of the conditions and the use of an environmentally benign solvent like water make this a particularly attractive method. rsc.org
| Substrate | Product | Catalyst | Oxidant | Solvent | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|---|---|
| 2,3-Cyclopentenopyridine | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | 24 | 88% |
Stepwise Functionalization and Controlled Oxidation Sequences
Achieving the full 5,6,7-trione functionality from the 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one intermediate requires further oxidation of the remaining methylene groups at C6 and C7. While a direct, one-pot conversion from the monoketone to the trione is not explicitly documented for this specific system, established methods for the oxidation of methylene groups adjacent to carbonyls can be proposed.
A well-known method for such transformations is the Riley oxidation, which employs selenium dioxide (SeO₂) to oxidize α-methylene groups to a carbonyl group. adichemistry.comwikipedia.org Starting from 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, a Riley oxidation could selectively oxidize the adjacent CH₂ group at the C6 position to introduce a second ketone, resulting in a 5,6-dione intermediate. adichemistry.comchemicalbook.com The mechanism involves the enol tautomer of the ketone attacking the electrophilic selenium center, which, after a series of steps, liberates elemental selenium and yields the 1,2-dicarbonyl product. wikipedia.org
The final oxidation of the C7 position to yield the 5,6,7-trione is the most challenging step. Further oxidation using powerful reagents might be necessary, though this risks over-oxidation or degradation of the pyridine ring. The specific conditions would require careful optimization to selectively introduce the third carbonyl group without cleaving the cyclopentane ring or affecting the heterocyclic portion of the molecule. The addition of pyridine as a base has been shown to be beneficial in some SeO₂ oxidations to prevent acid-labile side reactions. nih.gov
Annulation Reactions with β-Dicarbonyl or Related Precursors
The construction of the 5H-cyclopenta[b]pyridine core, particularly with a high degree of oxidation, can be envisioned through annulation reactions involving β-dicarbonyl compounds or their synthetic equivalents. These precursors are valuable in forming the fused cyclopentane ring onto a pre-existing pyridine or constructing the pyridine ring onto a cyclopentane scaffold.
One relevant approach involves the cyclocondensation of a cyclopentanone derivative with a reagent that can form the pyridine ring. For instance, a method has been reported for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives through the reaction of 2,5-diarylidenecyclopentanone with propanedinitrile, a β-dicarbonyl equivalent, in the presence of a sodium alkoxide. rsc.orgnih.gov This type of reaction, which proceeds via a Michael addition followed by cyclization, demonstrates the utility of β-dicarbonyl-related precursors in building the fused ring system.
Another analogous strategy is the iron(II)-catalyzed annulation of indolynaphthoquinones with 1,3-dicarbonyl compounds, which has been used to construct novel quinone-fused cyclopenta[2,1-b]indoles. rsc.org This process involves a Michael addition, radical cyclization, and subsequent aromatization. rsc.org While the final product is an indole (B1671886) derivative, the methodology of using a 1,3-dicarbonyl compound to build a fused, oxidized five-membered ring onto a nitrogen-containing aromatic system is a pertinent concept for the synthesis of 5H-Cyclopenta[b]pyridine-5,6,7-trione.
| Precursor 1 | Precursor 2 | Catalyst/Reagent | Product Type | Ref. |
| 2,5-Diarylidenecyclopentanone | Propanedinitrile | Sodium Alkoxide | 6,7-dihydro-5H-cyclopenta[b]pyridine derivative | rsc.orgnih.gov |
| Indolynaphthoquinone | 1,3-Dicarbonyl Compound | Iron(II) | Quinone-fused cyclopenta[2,1-b]indole | rsc.org |
Chemo- and Regioselective Considerations in the Synthesis of this compound
The synthesis of a trione derivative such as this compound would necessitate highly controlled, selective oxidation steps. Achieving the desired chemo- and regioselectivity is a significant challenge, as over-oxidation or reaction at undesired positions can lead to a mixture of products.
A key consideration would be the selective oxidation of a suitable precursor, such as 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. Research has shown the direct and chemoselective oxidation of 2,3-cyclopentenopyridine analogues to their corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one derivatives. rsc.orgrsc.org This transformation specifically targets the methylene (CH2) group adjacent to the pyridine ring, converting it to a carbonyl group while leaving the rest of the molecule intact. rsc.orgrsc.org
The reported manganese-catalyzed oxidation using tert-butyl hydroperoxide (t-BuOOH) as the oxidant demonstrates excellent chemoselectivity. rsc.orgrsc.org For the synthesis of the target trione, further oxidation of the remaining methylene group at position 7 and the carbon at position 6 would be required. This would likely involve the use of stronger oxidizing agents or different catalytic systems, and controlling the regioselectivity to obtain the 5,6,7-trione without cleaving the ring would be a primary synthetic hurdle.
Table of Oxidation Reaction Parameters for a Precursor:
| Substrate | Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Ref. |
| 2,3-Cyclopentenopyridine | Mn(OTf)₂ | t-BuOOH (65% in H₂O) | H₂O | 25 | 88 | rsc.org |
Sustainable and Green Chemistry Approaches in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of highly functionalized heterocycles is of growing importance. researchgate.netunigoa.ac.inresearchgate.net For a complex target molecule like this compound, sustainable approaches would focus on minimizing waste, reducing energy consumption, and using less hazardous materials.
A notable example of a green chemistry approach in the synthesis of a related precursor is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, which is performed in water at room temperature. rsc.orgrsc.org This method avoids the use of volatile organic solvents and operates under mild conditions, aligning with several green chemistry principles. rsc.orgrsc.org
Another sustainable strategy involves the use of reusable catalysts and solvents. The synthesis of cyclopenta[b]pyridine has been explored using an ionic liquid, which can act as both the solvent and catalyst and can be recovered and reused. researchgate.net Microwave-assisted organic synthesis is another green technique that can significantly reduce reaction times and energy input for the preparation of nitrogen-containing heterocycles. researchgate.netrasayanjournal.co.in The application of such methods could potentially offer more sustainable routes to precursors of this compound.
Examples of Green Chemistry Approaches in Related Syntheses:
| Green Approach | Reaction | Benefit | Ref. |
| Use of Water as Solvent | Mn-catalyzed oxidation of 2,3-cyclopentenopyridine | Avoids volatile organic solvents, mild conditions | rsc.orgrsc.org |
| Reusable Catalyst/Solvent | Synthesis of cyclopenta[b]pyridine | Easy separation of product, recyclable solvent/catalyst | researchgate.net |
| Microwave-Assisted Synthesis | General synthesis of N-heterocycles | Reduced reaction times, energy efficiency | researchgate.netrasayanjournal.co.in |
Chemical Reactivity and Transformation of 5h Cyclopenta B Pyridine 5,6,7 Trione
Reactivity Profiles of the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring of 5H-Cyclopenta[b]pyridine-5,6,7-trione retains the characteristic Lewis basicity of pyridine, though its nucleophilicity is considerably attenuated. scripps.edu The presence of the three powerful electron-withdrawing carbonyl groups on the fused cyclopentane (B165970) ring significantly reduces the electron density on the pyridine nucleus, thereby decreasing the basicity of the nitrogen atom compared to unsubstituted pyridine.
Despite this reduced basicity, the nitrogen atom's lone pair of electrons can still participate in several characteristic reactions:
Protonation: In the presence of strong acids, the nitrogen atom can be protonated to form a pyridinium (B92312) salt. This protonation further deactivates the ring system towards electrophilic attack. youtube.com
Alkylation: Reaction with potent alkylating agents can lead to the formation of quaternary N-alkylpyridinium salts.
N-Oxide Formation: Oxidation with peracids, such as peroxybenzoic acid or meta-chloroperoxybenzoic acid (m-CPBA), is expected to convert the pyridine nitrogen to a pyridine N-oxide. bhu.ac.inwikipedia.org The resulting this compound N-oxide would exhibit altered reactivity. The N-oxide functionality is known to increase the electron density at the C2 and C4 positions of the pyridine ring, making it more susceptible to electrophilic substitution, while also providing a handle for further transformations, including deoxygenation to revert to the parent pyridine. bhu.ac.inchemtube3d.comrsc.org
| Reaction Type | Reagent Example | Product | Effect on Molecule |
| Protonation | Strong Acid (e.g., H₂SO₄) | Pyridinium Salt | Increased deactivation of the aromatic ring. |
| Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkylpyridinium Salt | Introduces a permanent positive charge on the ring. |
| N-Oxidation | Peracid (e.g., m-CPBA) | Pyridine N-Oxide | Activates C2/C4 positions for EAS; alters electronic properties. bhu.ac.in |
Unique Reactivity of the Trione (B1666649) System within the Fused Framework
The 1,2,3-trione moiety in the five-membered ring is a site of exceptionally high electrophilicity. Vicinal tricarbonyl compounds are known for the pronounced reactivity of the central carbonyl group, which is activated by the inductive electron-withdrawing effects of the two flanking carbonyls. researchgate.net This system shares reactivity parallels with indane-1,2,3-trione, the anhydrous form of ninhydrin (B49086), a compound renowned for its chromogenic reactions. rsc.orgwikipedia.org
The carbonyl carbons of the trione system are prime targets for nucleophilic attack. The central C6 carbonyl is the most electrophilic center and is expected to be the primary site of addition. researchgate.net
Hydration: In the presence of water, this compound is expected to readily form a stable hydrate (B1144303) at the C6 position, resulting in 6,6-dihydroxy-5H-cyclopenta[b]pyridine-5,7-dione. This behavior is analogous to ninhydrin, which exists almost exclusively as its hydrate under normal conditions due to the electronic destabilization of the central carbonyl. wikipedia.org
Other Nucleophilic Additions: Weak nucleophiles such as alcohols and thiols can also add to the C6 carbonyl to form hemiacetals/hemiketals and thiohemiacetals/thioketals, respectively. researchgate.net Stronger nucleophiles, such as Grignard reagents or organolithium compounds, would also add irreversibly. masterorganicchemistry.comyoutube.com The reaction mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. wikipedia.orgfiveable.me
The pyridine ring is inherently less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the electronegative nitrogen atom withdraws electron density from the ring. youtube.comaklectures.com The potent deactivating effect of the fused trione system further diminishes the ring's nucleophilicity, making EAS reactions exceptionally challenging. youtube.compearson.com
Should an EAS reaction be forced under vigorous conditions (e.g., high temperatures and strongly acidic catalysts), substitution is predicted to occur at the C3 position. youtube.com This regioselectivity is dictated by the stability of the cationic sigma complex intermediate formed during the reaction. Attack at C3 allows the positive charge to be delocalized across three carbons without placing it on the highly electronegative nitrogen atom, which would result in a particularly unstable resonance contributor. youtube.com
A more viable strategy to achieve substitution on the pyridine ring involves the N-oxide derivative. The pyridine N-oxide is significantly more reactive toward EAS and directs incoming electrophiles to the C4 (para) and C2 (ortho) positions. bhu.ac.inchemtube3d.comrsc.org Subsequent removal of the N-oxide oxygen, for instance with zinc dust or triphenylphosphine, can yield substituted cyclopenta[b]pyridines that are not directly accessible from the parent heterocycle. youtube.comwikipedia.org
| Reaction | Reactivity of Parent Ring | Preferred Position | Conditions | Alternative Strategy |
| Nitration | Very Low | C3 | Extremely Harsh (e.g., >300°C) youtube.com | N-Oxide formation, nitration (at C4), then deoxygenation. bhu.ac.in |
| Halogenation | Very Low | C3 | Extremely Harsh (e.g., >300°C) | N-Oxide formation, halogenation, then deoxygenation. |
| Sulfonation | Very Low | C3 | Extremely Harsh (e.g., >200°C) | Not typically performed via N-oxide. |
| Friedel-Crafts | Does not occur | N/A | N/A | Pyridine deactivates the Lewis acid catalyst. youtube.com |
The carbonyl groups at the C5 and C7 positions can participate in condensation reactions with various nucleophiles, particularly those with active methylene (B1212753) groups or primary amines. wikipedia.orglibretexts.org The most significant reaction in this class is the condensation with primary amines and amino acids, analogous to the ninhydrin reaction. psu.edu This reaction is expected to proceed via the formation of a Schiff base at one of the carbonyls (C5 or C7), followed by condensation with a second molecule of the trione to produce a highly conjugated, colored product similar in structure to Ruhemann's purple. psu.eduresearchgate.net This reaction provides a powerful method for the detection and derivatization of primary amino groups. nih.govanalab.com.tw
While vicinal tricarbonyl systems are generally stable, they can undergo rearrangements or ring-opening under specific conditions. For instance, α-haloketones are known to undergo the Favorskii rearrangement in the presence of a base to yield ring-contracted carboxylic acid derivatives. harvard.edu If a halogen were introduced at the C6 position of a reduced precursor, such a pathway might be accessible.
Under strongly basic conditions, rearrangements analogous to the benzil-benzilic acid rearrangement could potentially occur, involving nucleophilic attack on a carbonyl followed by migration of an adjacent acyl group. However, such pathways are speculative for this specific heterocyclic system. Ring-opening polymerization is a common reaction for strained cyclic monomers like lactones, but it is less likely for this stable aromatic fused-ring system without a highly specific catalytic initiator. nih.govlibretexts.org
Derivatization Strategies for Expanding the Chemical Space of this compound Analogues
Expanding the chemical diversity of this compound analogues can be approached through two main strategies: modification of synthetic precursors before the formation of the trione, and direct derivatization of the final trione product.
Synthesis and Oxidation of Precursors: A versatile method for generating analogues involves the synthesis of the core 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold, which can be achieved through various routes, including Vilsmeier cyclization reactions. researchgate.net This core can be selectively oxidized. For example, manganese-catalyzed oxidation of the benzylic C-H bonds at the C5 position of the dihydro precursor yields the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org Further oxidation of the remaining methylene groups at C6 and C7, potentially using reagents like selenium dioxide (SeO₂), could provide a pathway to the desired trione and its substituted derivatives.
Direct Derivatization of the Trione: The most direct method for creating analogues from the parent trione involves leveraging its carbonyl chemistry.
Condensation Reactions: As detailed in section 3.2.3, condensation of the C5 and C7 carbonyls with a diverse range of primary amines, hydrazines, hydroxylamines, or active methylene compounds can generate a large library of derivatives. nih.gov
Nucleophilic Addition: Reaction of the highly electrophilic C6 carbonyl with various nucleophiles (e.g., Grignard reagents, organolithiums) would produce a range of 6-substituted-6-hydroxy-dione analogues.
Modification of the Pyridine Ring: Introducing substituents onto the pyridine ring can be achieved by starting with pre-functionalized building blocks during the initial synthesis of the heterocyclic core or by employing the N-oxide strategy to facilitate electrophilic aromatic substitution, followed by deoxygenation. bhu.ac.inrsc.org
These strategies, individually or in combination, provide a robust platform for the systematic exploration of the chemical space around the this compound scaffold.
Absence of Published Research Hinders a Detailed Analysis of this compound
Following a comprehensive and exhaustive search of scientific literature, databases, and patent records, it has been determined that there is a significant lack of available information on the chemical compound This compound . Despite targeted searches aimed at elucidating its chemical reactivity, potential for functional group modification, and involvement in complex chemical syntheses, no specific research findings, detailed experimental data, or mechanistic studies pertaining to this molecule could be retrieved.
The initial request for a detailed article structured around the chemical reactivity and transformation of this compound included specific subsections on the modification of its ketone carbonyls, functionalization of the pyridine ring, formation of spirocyclic systems, and the elucidation of its reaction mechanisms. However, the scientific record, as accessible through extensive searches, does not appear to contain the necessary data to address these specific areas of inquiry for this particular trione.
Research in the broader field of pyridine-fused carbocycles is active, with numerous studies on related compounds such as 6,7-dihydro-5H-cyclopenta[b]pyridine and its 5-one derivative. These studies highlight a rich chemistry involving these scaffolds, but the specific reactivity of the trione remains undocumented in the available literature.
The absence of information prevents a scientifically accurate and detailed discussion as outlined in the initial request. It is possible that this compound is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not publicly available. Without foundational research on its synthesis and basic properties, a detailed exploration of its chemical transformations and reaction kinetics remains speculative.
Therefore, it is not possible to provide a thorough and informative scientific article that strictly adheres to the requested outline for this compound due to the current absence of published scientific data.
Spectroscopic Characterization and Advanced Structural Elucidation of 5h Cyclopenta B Pyridine 5,6,7 Trione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 5H-Cyclopenta[b]pyridine-5,6,7-trione in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular connectivity and environment of each atom.
¹H NMR Analysis of Proton Environments and Coupling Patterns
Proton (¹H) NMR spectroscopy offers critical information about the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. In a typical ¹H NMR spectrum of a related compound, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, specific signals corresponding to the protons on the pyridine (B92270) and cyclopentanone (B42830) rings are observed. For instance, the aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The protons on the cyclopentanone ring, being aliphatic, resonate further upfield. The coupling patterns (e.g., doublets, triplets, multiplets) arise from spin-spin interactions between adjacent non-equivalent protons and provide valuable information about the connectivity of the proton network.
Table 1: Representative ¹H NMR Spectral Data for a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analog
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.82-8.77 | m | - | Pyridine-H |
| 8.00 | d | 7.7 | Pyridine-H |
| 7.34-7.28 | m | - | Pyridine-H |
| 3.27 | dd | 8.0, 4.0 | -CH₂- |
| 2.81-2.74 | m | - | -CH₂- |
| Data is for a representative analog and may not correspond exactly to this compound. |
¹³C NMR Analysis of Carbon Framework and Hybridization States
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, revealing the total number of non-equivalent carbons. The chemical shift of each signal indicates the hybridization state (sp³, sp², sp) and the electronic environment of the carbon atom. In the context of this compound, the carbonyl carbons of the trione (B1666649) group would exhibit characteristic downfield shifts (typically δ 180-220 ppm). The sp²-hybridized carbons of the pyridine ring would appear in the aromatic region (δ 100-160 ppm).
Table 2: Representative ¹³C NMR Spectral Data for a 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one Analog
| Chemical Shift (δ, ppm) | Assignment |
| 204.88 | C=O |
| 174.36 | Pyridine-C |
| 155.72 | Pyridine-C |
| 131.91 | Pyridine-C |
| 130.33 | Pyridine-C |
| 122.47 | Pyridine-C |
| 35.78 | -CH₂- |
| 28.73 | -CH₂- |
| Data is for a representative analog and may not correspond exactly to this compound. |
Application of Two-Dimensional NMR Techniques (COSY, HMBC, HSQC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for the direct assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is vital for determining the stereochemistry and conformation of the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Carbonyl and Ring Structures
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by probing their vibrational modes.
The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the C=O stretching vibrations of the three carbonyl groups. These are typically observed in the region of 1650-1800 cm⁻¹. The exact positions of these bands can provide information about the electronic environment and potential conjugation of the carbonyl groups. The C=N and C=C stretching vibrations of the pyridine ring would also give rise to characteristic absorptions in the 1400-1600 cm⁻¹ region. nih.gov Raman spectroscopy, which is sensitive to changes in polarizability, provides complementary information, particularly for the symmetric vibrations of the aromatic ring.
Table 3: Typical IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| C=O | Stretch | 1650-1800 |
| C=N | Stretch | 1600-1690 |
| C=C (aromatic) | Stretch | 1400-1600 |
| C-H (aromatic) | Stretch | 3000-3100 |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) with very high precision.
Upon ionization, the molecule can undergo characteristic fragmentation, breaking into smaller, charged pieces. The pattern of these fragment ions, known as the mass spectrum, serves as a molecular fingerprint. Analysis of the fragmentation pathways can help to confirm the connectivity of the atoms within the molecule. For instance, the loss of carbon monoxide (CO) is a common fragmentation pathway for carbonyl-containing compounds.
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to construct an electron density map, from which the positions of the individual atoms can be determined with high accuracy.
A successful X-ray crystallographic analysis of this compound would provide definitive information on bond lengths, bond angles, and torsional angles. This data would confirm the planar or non-planar nature of the ring systems and reveal the details of intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice. This technique has been successfully applied to related cyclopenta-pyrimidine compounds to confirm their binding to biological targets. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects
There is no experimental UV-Vis spectroscopic data available in the scientific literature for this compound. Therefore, a detailed analysis of its electronic transitions and the effects of conjugation cannot be provided at this time.
Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions
As no experimental spectroscopic data has been reported for this compound, a correlation with quantum chemical predictions is not possible. Theoretical studies predicting the electronic spectrum of this compound have not been published.
Computational and Theoretical Investigations of 5h Cyclopenta B Pyridine 5,6,7 Trione
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 5H-Cyclopenta[b]pyridine-5,6,7-trione are not present in the accessible scientific literature.
Ab Initio Methods for High-Level Characterization of Molecular Properties
Similarly, searches for high-level ab initio calculations, which provide a more rigorous theoretical treatment than DFT, have not yielded any results for this compound. These methods are crucial for obtaining highly accurate predictions of molecular properties.
Frontier Molecular Orbital Analysis and Electronic Distribution
An analysis of the Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's reactivity. Unfortunately, no studies have been found that report on the FMO analysis or the electronic distribution of this compound.
Conformational Analysis and Tautomerism Studies through Computational Modeling
The potential for different spatial arrangements (conformations) and the existence of isomers that differ in the position of a proton (tautomers) are important aspects of a molecule's chemistry. There are currently no available computational modeling studies that explore the conformational landscape or potential tautomers of this compound.
Theoretical Studies on Reaction Mechanisms and Transition States
Understanding the pathways of chemical reactions involving this compound, including the structures and energies of transition states, requires dedicated theoretical investigation. To date, no such theoretical studies on its reaction mechanisms have been published.
Prediction of Spectroscopic Parameters from First Principles
First-principles calculations can predict spectroscopic data, such as NMR and IR spectra, which are vital for the experimental identification and characterization of a compound. However, no literature could be found that presents predicted spectroscopic parameters for this compound based on computational methods.
Lack of Specific Research Data on this compound
Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific computational and theoretical investigations focused on This compound . The existing scientific literature does not appear to contain detailed studies on its structure-property relationships derived from computational modeling.
This scarcity of information prevents the creation of an article that would meet the specified requirements for detailed research findings and data tables as outlined in the prompt. Further research would be necessary to generate the specific computational data requested.
Advanced Applications and Materials Science Aspects of 5h Cyclopenta B Pyridine 5,6,7 Trione Excluding Biological Contexts
Role in Supramolecular Chemistry and Self-Assembly of Ordered Structures
While direct studies on the supramolecular chemistry of 5H-Cyclopenta[b]pyridine-5,6,7-trione are not extensively documented, the inherent features of its azafluorenone core suggest a strong potential for participation in self-assembly processes. The pyridine (B92270) nitrogen atom can act as a hydrogen bond acceptor, while the ketone functionalities on the cyclopentane (B165970) ring can also engage in hydrogen bonding interactions. These multiple interaction sites could facilitate the formation of well-ordered one-, two-, or three-dimensional supramolecular architectures.
The planarity of the aromatic system is conducive to π-π stacking interactions, a key driving force in the self-assembly of many organic molecules. It is hypothesized that derivatives of this compound could be designed to form specific, non-covalent assemblies, leading to materials with tailored properties such as liquid crystals or porous organic frameworks. The study of related pyridine-containing molecules in supramolecular chemistry supports this potential, where non-covalent interactions are harnessed to create complex and functional structures.
Utilization as Versatile Building Blocks in the Synthesis of Complex Organic Architectures
The 5H-Cyclopenta[b]pyridine framework serves as a valuable scaffold in the synthesis of more complex organic molecules. The reactivity of the ketone groups and the potential for functionalization of the pyridine ring make this compound and its derivatives versatile building blocks, or synthons. For instance, the synthesis of various 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues has been achieved through methods like manganese-catalyzed oxidation. rsc.orgrsc.org
Furthermore, synthetic strategies have been developed for the construction of diverse 1-azafluorene derivatives, which share the core structure of 5H-Cyclopenta[b]pyridine-5-one. mdpi.comnih.gov These methods often involve domino reactions or cycloaddition/cycloreversion sequences, demonstrating the utility of this heterocyclic system in accessing a wide range of molecular complexities. mdpi.comnih.gov The ability to construct the azafluorenone core in a single operation from readily available starting materials further enhances its appeal as a foundational element in organic synthesis. nih.govacs.org
Potential in Dye and Pigment Chemistry due to Extended Conjugation
The extended π-conjugated system of the azafluorenone core in this compound is a key feature that suggests its potential application in the field of dyes and pigments. The electronic absorption properties of azafluorenone derivatives have been a subject of study, with some exhibiting moderate fluorescence. mdpi.comnih.govnih.gov The inclusion of the pyridine nitrogen atom can be used to tune the donor-acceptor characteristics of the molecule, which in turn influences its color and emissive properties. nih.gov
The spectrophotometric properties of fluorenone, the carbocyclic analogue, have been extensively studied, and azafluorenones represent a class of compounds where the introduction of a nitrogen heteroatom can modify these properties. nih.gov While some azafluorenes are weakly or non-fluorescent, certain derivatives, particularly those with an embedded pyridone motif, show moderate fluorescence. mdpi.comresearchgate.net The yellow color of some azafluorenone solutions is due to weak absorption bands at around 400 nm. nih.gov The favorable aqueous solubility that the pyridine motif can impart also makes azafluorenones attractive as biocompatible imaging reagents. nih.gov The class of azaphilone pigments, which are of fungal origin and have a pyrone-quinone core, are known for their yellow, orange, and red colors and are being explored for industrial applications. nih.govencyclopedia.pub
Application in Coordination Chemistry and as Ligands for Metal Ions
The pyridine nitrogen atom in this compound provides a coordination site for metal ions, making the compound and its derivatives potential ligands in coordination chemistry. The field has seen extensive research into transition metal complexes with Schiff bases derived from the related 9-fluorenone. researchgate.net The chelation of metal ions by such ligands can lead to the formation of stable complexes with diverse geometries and electronic properties. mdpi.com
The synthesis of metal-organic frameworks (MOFs) is an area where pyridine-based ligands are of significant interest. For example, a cobalt-pyridine-3,5-di-carboxylate-MOF has been investigated for its electrochemical performance. rsc.orgnih.gov While specific studies on this compound as a ligand are yet to be widely reported, the established coordination chemistry of β-diketonates and related compounds suggests that the trione (B1666649) functionality could also participate in metal binding, potentially leading to multidentate ligands. mdpi.com
Exploration of Electrochemical Properties for Energy-Related Applications
The redox-active nature of the conjugated system in this compound suggests its potential for use in energy-related applications, such as in batteries or supercapacitors. The electrochemical performance of a cobalt-pyridine-3,5-di-carboxylate-MOF has been investigated, highlighting the role of pyridine-containing linkers in materials for energy storage. rsc.orgnih.gov The high porosity of such MOFs is a key attribute for these applications. rsc.org
While direct electrochemical studies of this compound are not prevalent in the literature, the redox properties of related diazafluorenone derivatives have been studied. researchgate.net The ability of the molecule to accept and donate electrons is fundamental to its potential use as an active material in electrochemical energy storage devices. Further research into the electrochemical behavior of this compound and its derivatives could open up new avenues for the development of advanced energy storage systems.
Performance as Corrosion Inhibitors for Metallic Substrates
Derivatives of 5H-Cyclopenta[b]pyridine have shown significant promise as corrosion inhibitors for metallic substrates. nih.govacs.org Organic molecules containing heteroatoms such as nitrogen, along with aromatic rings, are known to be effective in preventing corrosion. nih.govijcsi.pro These compounds can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. nih.govresearchgate.net
A study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives demonstrated their effectiveness as inhibitors for carbon steel corrosion in an acidic medium. nih.govacs.org The inhibition efficiency was found to be dependent on the concentration of the inhibitor, with higher concentrations leading to greater protection. nih.gov The adsorption of these molecules on the steel surface was found to follow the Langmuir adsorption isotherm. nih.gov The mechanism of inhibition is attributed to both physisorption and chemisorption. nih.gov The table below summarizes the protection capabilities of some of these derivatives.
| Compound | Concentration (mM) | Protection Capability (%) |
|---|---|---|
| CAPD-1 | 0.04 | 46.9 |
| CAPD-1 | 1.0 | 97.7 |
| CAPD-2 | 0.04 | 43.6 |
| CAPD-2 | 1.0 | 94.4 |
| CAPD-3 | 0.04 | 42.5 |
| CAPD-3 | 1.0 | 91.9 |
| CAPD-4 | 0.04 | 40.4 |
| CAPD-4 | 1.0 | 90.5 |
Data sourced from a study on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) as corrosion inhibitors for carbon steel in a molar H2SO4 medium. nih.gov
The general consensus is that organic compounds with C-N groups, polar functionalities, and π-electrons are effective corrosion inhibitors for steel in acidic environments. mdpi.com The performance of fluorenone hydrazone derivatives as corrosion inhibitors further supports the potential of the broader class of fluorenone-based compounds in this application. researchgate.net
Future Research Directions and Unexplored Avenues in 5h Cyclopenta B Pyridine 5,6,7 Trione Research
Development of Novel and Highly Efficient Synthetic Routes to the Compound
The primary challenge in investigating 5H-Cyclopenta[b]pyridine-5,6,7-trione is the absence of established synthetic pathways. Future research must prioritize the development of efficient and scalable methods for its preparation. Drawing inspiration from the synthesis of related structures and the chemistry of vicinal tricarbonyls, several promising strategies can be envisioned.
One potential approach involves the multi-step oxidation of readily available precursors like 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.org Existing methods, such as manganese-catalyzed oxidation of the methylene (B1212753) group adjacent to the pyridine (B92270) ring, provide a foundation for further functionalization. rsc.org Future work could explore more potent and selective oxidizing agents to introduce the additional carbonyl groups.
Another avenue lies in the adaptation of synthetic methods for vicinal tricarbonyl compounds to the cyclopenta[b]pyridine framework. nih.gov For instance, the direct oxidation of β-keto esters or the reaction of acid chlorides with specific ylides could be explored. bohrium.com A hypothetical synthetic scheme might involve the construction of a suitably functionalized pyridine precursor followed by a ring-closing metathesis or a cyclization reaction designed to form the five-membered ring with the tricarbonyl moiety intact or as a masked functional group.
Below is a table summarizing potential synthetic strategies that warrant investigation.
| Synthetic Strategy | Precursor Type | Key Transformation | Potential Advantages |
| Iterative Oxidation | 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one | Selective C-H oxidation | Utilizes known starting materials |
| Cyclization Approach | Functionalized pyridine and a C3 synthon | Annulation/Cyclization | Convergent synthesis |
| Rearrangement Reaction | Appropriately substituted heterocyclic precursor | Oxidative rearrangement | Potential for novel bond formations |
The success of these routes will hinge on overcoming challenges related to the stability of the highly electrophilic tricarbonyl system and the chemoselectivity of the reactions.
Exploration of Previously Unrecognized Reactivity Profiles and Transformations
The vicinal tricarbonyl motif is known for its high electrophilicity, making it susceptible to a wide range of nucleophilic attacks. researchgate.net In This compound , the fusion of this reactive unit to a pyridine ring is expected to give rise to a unique and unexplored reactivity profile. Future research should systematically investigate its reactions with various nucleophiles, including water, alcohols, amines, and thiols.
The central carbonyl group, activated by the two adjacent carbonyls, is anticipated to be the primary site of reaction. researchgate.net This could lead to the formation of stable hydrates or hemiacetals, which are common in other vicinal tricarbonyl compounds. nih.gov Furthermore, the compound could serve as a versatile building block in multicomponent reactions, enabling the rapid construction of complex heterocyclic systems. rsc.org For example, reactions with enamines and other nucleophiles could provide facile routes to highly substituted pyrroles or other nitrogen-containing heterocycles. rsc.org
The potential for this trione (B1666649) to undergo novel rearrangements and cycloaddition reactions should also be a focus of future studies. The high density of functional groups in such a compact structure could facilitate unprecedented chemical transformations, leading to new molecular scaffolds with potential applications in medicinal chemistry and materials science.
Diversification of Applications in Advanced Materials Science and Engineering
While the primary applications of many pyridine-fused heterocycles have been in pharmaceuticals, the unique electronic and structural features of This compound suggest a rich potential for its use in advanced materials. nih.gov The electron-withdrawing nature of the tricarbonyl moiety, combined with the inherent aromaticity of the pyridine ring, could lead to interesting optical and electronic properties.
Future research could explore the incorporation of this compound as a building block in the synthesis of novel organic dyes and pigments. guidechem.com Its rigid, planar structure and potential for strong intermolecular interactions might be advantageous for creating materials with desirable solid-state properties, such as high thermal stability and unique packing arrangements.
Furthermore, the ability of the tricarbonyl group to coordinate with metal ions opens up possibilities in the design of novel coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting catalytic, sensing, or gas storage properties. The pyridine nitrogen atom provides an additional coordination site, allowing for the formation of complex, multidimensional structures.
A summary of potential applications in materials science is presented below.
| Application Area | Key Feature of the Compound | Potential Outcome |
| Organic Electronics | Electron-accepting nature | Development of n-type organic semiconductors |
| Pigments and Dyes | Extended π-conjugation and rigid structure | Novel chromophores with high stability |
| Coordination Polymers | Multiple coordination sites (N and O atoms) | Functional materials for catalysis or sensing |
| Corrosion Inhibition | Heteroatoms and planar structure | Formation of protective films on metal surfaces acs.org |
Interdisciplinary Research Opportunities with Physics and Materials Science
The novel structure of This compound provides a fertile ground for interdisciplinary collaborations between chemists, physicists, and materials scientists. The computational modeling of its electronic structure, molecular orbitals, and potential energy surfaces could provide valuable insights into its reactivity and guide experimental efforts.
Theoretical studies could predict its optical absorption and emission spectra, which would be crucial for its development as a functional dye or component in optoelectronic devices. The investigation of its solid-state packing and the resulting charge transport properties would be of significant interest to the organic electronics community.
Collaboration with surface scientists could explore the self-assembly of this molecule on various substrates, potentially leading to the development of novel sensors or molecular switches. The unique combination of a pyridine unit and a highly reactive tricarbonyl system could be harnessed to create responsive materials that change their properties in response to external stimuli.
Q & A
Basic: What are the standard synthetic routes and characterization techniques for 5H-Cyclopenta[b]pyridine derivatives?
Answer:
The synthesis typically involves multi-step reactions, such as cyclocondensation of substituted precursors (e.g., thiophene derivatives) with cyclopentanone intermediates. For example, substituents like aryl or heteroaryl groups are introduced via nucleophilic addition or cross-coupling reactions . Characterization relies on:
- IR spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- NMR (¹H and ¹³C) : For structural elucidation (e.g., δ 2.5–3.5 ppm for cyclopentane protons, δ 7.0–8.5 ppm for aromatic protons) .
- Elemental analysis : To validate molecular formulas (e.g., C₁₉H₁₇NOS: Calculated C 74.23%, H 5.57%; Observed C 74.43%, H 5.21%) .
Basic: How do substituents influence the synthetic pathways of 5H-Cyclopenta[b]pyridine derivatives?
Answer:
Substituents (e.g., halogens, methoxy, or thiophenyl groups) dictate reactivity and regioselectivity. For instance:
- Electron-withdrawing groups (e.g., Cl, Br) stabilize intermediates, favoring cyclization .
- Bulkier substituents (e.g., 4-methoxyphenyl) may require modified reaction conditions (e.g., higher temperatures or catalysts) to avoid steric hindrance .
Methodologically, substituent effects are analyzed via comparative synthesis trials and monitored using TLC or HPLC to optimize yields .
Advanced: How should researchers address discrepancies between calculated and observed elemental analysis data?
Answer:
Discrepancies (e.g., C: +0.20%, H: -0.36% in compound 5i ) may arise from impurities, hydration, or incomplete combustion. Mitigation strategies include:
- Purification : Recrystallization or column chromatography.
- Complementary techniques : Mass spectrometry (HRMS) for molecular ion validation.
- Replicate analysis : Averaging results from multiple batches.
Table 1: Example of Elemental Analysis Discrepancies
| Compound | Element | Calculated (%) | Observed (%) |
|---|---|---|---|
| 5i (C₁₉H₁₇NOS) | C | 74.23 | 74.43 |
| H | 5.57 | 5.21 | |
| 5h (C₁₆H₁₃NS₂) | S | 22.63 | 22.63 |
Advanced: What computational methods are used to predict biological interactions of 5H-Cyclopenta[b]pyridine derivatives?
Answer:
Molecular docking (e.g., using Gaussian 09W or HyperChem) evaluates binding affinities to protein targets (e.g., 7D2S crystal structure). Steps include:
Ligand preparation : Optimize geometry via density functional theory (DFT).
Protein-ligand docking : Simulate interactions (e.g., hydrogen bonding, hydrophobic contacts).
Scoring functions : Rank poses based on binding energy (ΔG) .
This predicts potential bioactivity (e.g., anticancer or antiviral effects) prior to in vitro testing .
Advanced: How can green chemistry principles be applied to synthesize 5H-Cyclopenta[b]pyridine derivatives?
Answer:
Sustainable approaches include:
- Solvent selection : Replace dichloromethane with ethanol or water.
- Catalysis : Use recyclable catalysts (e.g., Fe³⁺-clays) to reduce waste.
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 80% yield in 30 mins vs. 6 hours conventionally) .
Green metrics (e.g., E-factor, atom economy) quantify environmental impact .
Advanced: How do structural modifications impact the physicochemical and pharmacological properties of these derivatives?
Answer:
- Electron-deficient substituents (e.g., -CN, -NO₂) enhance solubility and bioavailability .
- Thiophene rings increase π-π stacking interactions, improving binding to DNA or enzymes .
- Amino groups (e.g., in 3-amino-6,7-dihydro derivatives) enable hydrogen bonding, critical for targeting kinase domains .
Structure-activity relationships (SAR) are validated via in silico modeling followed by enzymatic assays (e.g., IC₅₀ determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
